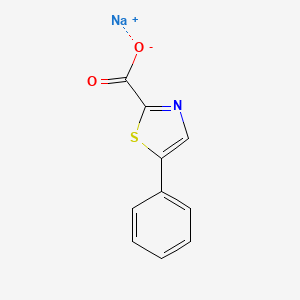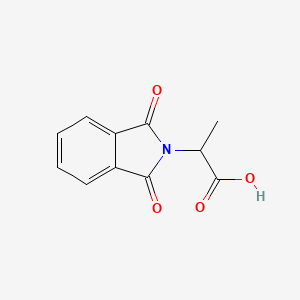
4-Tert-butylcyclohexanol
Übersicht
Beschreibung
4-Tert-butylcyclohexanol is a white crystalline solid powder with a weakly camphor-like odor . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The biotransformation of 4-tert-butylcyclohexanone was conducted using ten anthracnose fungi as biocatalysts . The 4-tert-butylcyclohexanone was reduced to the corresponding cis- and trans-alcohols .Molecular Structure Analysis
The molecular formula of 4-tert-butylcyclohexanol is C10H20O . Its molecular weight is 156.27 . The molecule contains a total of 31 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The sodium borohydride reduction of 4-tert-butylcyclohexanone (in ethanol solvent at 25 degrees) from one side of the molecule gives trans-4-tert-butylcyclohexanol as the major product, whereas reduction from the other side of the molecule gives cis-4-tert-butylcyclohexanol as the minor product . The bleach oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone has also been reported .Physical And Chemical Properties Analysis
4-Tert-butylcyclohexanol appears as a white crystalline solid powder . Its melting point is 64°C and its boiling point is 226°C .Wissenschaftliche Forschungsanwendungen
Scientific Research and Development
4-tert-Butylcyclohexanol is used in various areas of scientific research and development . It’s a versatile compound that can be used in a variety of experimental settings.
Chemical Synthesis
This compound can be used as a reactant to synthesize complex chemical structures. For instance, it can be used to synthesize tris (4,4′-di-tert-butyl-2,2′-bipyridine) (trans -4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex .
Chemical Analysis
4-tert-Butylcyclohexanol can be used in chemical analysis methods such as thin-layer chromatography (TLC), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), and 13C-APT NMR . These techniques allow researchers to identify and quantify the compound in mixtures.
Chemical Reduction
4-tert-Butylcyclohexanol can be used in reduction reactions. For example, it can be reduced using sodium borohydride (NaBH4), a mild reductant that reacts rapidly with carbonyl groups .
Chemical Industry
In the chemical industry, 4-tert-Butylcyclohexanol is used in various processes such as the transfer of chemicals, roller or brushing applications, and non-industrial spraying .
Wirkmechanismus
Target of Action
4-tert-Butylcyclohexanol is primarily used as a reactant in chemical synthesis . It doesn’t have a specific biological target as it’s not typically used as a drug or bioactive molecule. Its primary role in chemical reactions is to serve as a starting material or intermediate.
Mode of Action
The compound participates in chemical reactions rather than interacting with biological targets. For instance, it can undergo oxidation reactions . In these reactions, 4-tert-Butylcyclohexanol acts as a reducing agent, losing electrons and being converted into 4-tert-Butylcyclohexanone .
Biochemical Pathways
As a chemical reactant, 4-tert-Butylcyclohexanol doesn’t directly participate in biochemical pathways within a biological system. For example, it can be used to synthesize tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex .
Result of Action
The primary result of 4-tert-Butylcyclohexanol’s action is the formation of new chemical compounds. For instance, when it undergoes oxidation, it forms 4-tert-Butylcyclohexanone . This transformation is a result of the loss of electrons from 4-tert-Butylcyclohexanol, demonstrating its role as a reducing agent .
Action Environment
The action of 4-tert-Butylcyclohexanol is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, its oxidation reaction may require specific conditions, such as the presence of an oxidizing agent and a certain temperature .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention . It is harmful if swallowed and harmful to aquatic life with long-lasting effects .
Zukünftige Richtungen
The biological stereoselective reduction of 4-tert-butylcyclohexanone by anthracnose fungi has been studied . The skin calming effects of cosmetic products containing 4-tert-butylcyclohexanol on capsaicin-induced facial stinging in volunteers with sensitive skin have also been investigated . These studies suggest potential future directions for the use of 4-tert-butylcyclohexanol in various applications.
Eigenschaften
IUPAC Name |
4-tert-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPGVQAWPUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026623, DTXSID40883571, DTXSID50885182 | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20093 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.005 [mmHg] | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20093 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-tert-Butylcyclohexanol | |
CAS RN |
98-52-2, 937-05-3, 21862-63-5 | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021862635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-tert-butylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5067JRJ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5FZ4Y0UMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-tert-Butylcyclohexanol?
A1: 4-tert-Butylcyclohexanol has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.
Q2: How can 4-tert-Butylcyclohexanol be synthesized?
A2: 4-tert-Butylcyclohexanol can be synthesized through several methods:
- Catalytic Hydrogenation: This common method involves the hydrogenation of 4-tert-butylphenol using rhodium catalysts. [] The reaction conditions, such as solvent, support, pH, and temperature, significantly impact the stereoselectivity of the hydrogenation. [, ]
- Meerwein–Ponndorf–Verley (MPV) Reduction: This method utilizes magnesium–aluminium oxide [] or zeolite BEA [, ] as heterogeneous catalysts for the reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol. This method offers high stereoselectivity towards the cis isomer. [, ]
- Reduction with Sodium Borohydride: Sodium borohydride (NaBH4) can be used to reduce 4-tert-butylcyclohexanone in the presence of various media like β-cyclodextrin, PEG-400, or micelles. [] The choice of media influences the stereoselectivity of the reduction. []
Q3: How can the purity of synthesized 4-tert-Butylcyclohexanol be assessed?
A: Derivatization with tert-butyl dimethyl chlorosilane (TBDMSCl) can be used to obtain high purity (>99.5%) cis-4-tert-Butylcyclohexanol. [] Other methods include gas chromatography and thin-layer chromatography. [, ]
Q4: What spectroscopic data is available for 4-tert-Butylcyclohexanol?
A: Various spectroscopic techniques have been used to characterize 4-tert-Butylcyclohexanol, including 1H NMR, 13C NMR, and IR spectroscopy. [, , , , ] These techniques provide insights into the compound's structure, conformation, and interactions with other molecules.
Q5: What are the two stereoisomers of 4-tert-Butylcyclohexanol, and how do their properties differ?
A: 4-tert-Butylcyclohexanol exists as two stereoisomers: cis-4-tert-Butylcyclohexanol and trans-4-tert-Butylcyclohexanol. The cis isomer, with the hydroxyl group in an axial position, is typically favored in reactions employing heterogeneous catalysts like zeolite BEA. [, ] The cis isomer of 4-tert-butylcyclohexyl acetate, a derivative of cis-4-tert-butylcyclohexanol, is a more potent odorant compared to its trans counterpart. []
Q6: How does the presence of the tert-butyl group influence the conformational preferences of 4-tert-Butylcyclohexanol?
A6: The bulky tert-butyl group strongly favors an equatorial position on the cyclohexane ring due to steric hindrance. This preference significantly influences the conformational equilibrium of 4-tert-Butylcyclohexanol and its reactivity.
Q7: How can Lanthanide-Induced Shifts (LIS) be used to study the conformation of 4-tert-Butylcyclohexanol?
A: Lanthanide shift reagents, such as Eu(fod)3, can form complexes with the (R)-MTPA esters of 4-tert-Butylcyclohexanol. [, ] Analyzing the LIS in NMR spectra provides valuable information about the conformation and spatial arrangement of the molecule.
Q8: Can 4-tert-Butylcyclohexanol act as a reactant in catalytic reactions?
A: While 4-tert-Butylcyclohexanol is more often the product of a reduction reaction, it can be oxidized to 4-tert-butylcyclohexanone. This can be achieved using oxidizing agents like swimming pool bleach [] or pyridinium chlorochromate/silica gel. []
Q9: How does the stereochemistry of 4-tert-Butylcyclohexanol affect its reactivity in oxidation reactions?
A: Research on various oxidizing agents revealed that nitroxide-radical-based reagents preferentially oxidize equatorial hydroxyl groups, whereas Stevens or Dess-Martin reagents favor the oxidation of axial hydroxyl groups. [] This selectivity provides insight into the influence of stereochemistry on the reactivity of 4-tert-Butylcyclohexanol.
Q10: What are some potential future applications of 4-tert-Butylcyclohexanol?
A: While 4-tert-Butylcyclohexanol currently serves mainly as a model compound for studying stereochemistry and catalytic reactions, its derivatives, like 4-tert-butylcyclohexyl acetate, find use as fragrance ingredients. [] Further research on its properties and derivatives could lead to new applications in fields such as pharmaceuticals, materials science, and fine chemical synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole](/img/structure/B3421419.png)



![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)

![2-[4-(Aminomethyl)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B3421466.png)






